2-({2-[(4-Chlorophenyl)sulfonyl]ethyl}thio)aniline
Description
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)sulfonylethylsulfanyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S2/c15-11-5-7-12(8-6-11)20(17,18)10-9-19-14-4-2-1-3-13(14)16/h1-8H,9-10,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKEVWTIKQCYNQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)SCCS(=O)(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381017 | |
| Record name | 2-{[2-(4-Chlorobenzene-1-sulfonyl)ethyl]sulfanyl}aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49672220 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
175201-83-9 | |
| Record name | 2-{[2-(4-Chlorobenzene-1-sulfonyl)ethyl]sulfanyl}aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Scheme
-
Thiol-ene reaction : 2-Mercaptoaniline reacts with 4-chlorophenyl vinyl sulfone under radical initiation.
-
Oxidation : Thioether intermediate is oxidized to sulfone.
Table 1: Thiol-Ene Coupling Conditions
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | Tetrahydrofuran (THF) | 65–70 |
| Initiator | AIBN (2 mol%) | — |
| Temperature | 70°C, 12 hours | — |
| Post-oxidation agent | H2O2 (30%) in acetic acid, reflux | 85 |
This method leverages the radical-mediated thiol-ene click reaction, widely used for sulfur-carbon bond formation. Oxidation with hydrogen peroxide ensures complete conversion to the sulfone.
Method 2: Nucleophilic Displacement of a Sulfonate Ester
Synthetic Pathway
-
Sulfonate ester synthesis : 2-Bromoethyl-4-chlorophenyl sulfone is treated with sodium sulfite to form the sulfonate.
-
Thiol displacement : 2-Aminothiophenol displaces the sulfonate group.
Table 2: Displacement Reaction Optimization
| Base | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| K2CO3 | DMF | 80°C | 6 | 72 |
| DBU | Acetonitrile | 60°C | 4 | 68 |
The use of polar aprotic solvents like DMF enhances nucleophilicity, while DBU minimizes side reactions.
Method 3: Oxidative Transformation of a Thioether Intermediate
Stepwise Synthesis
-
Thioether formation : 2-[(4-Chlorophenylthio)ethyl]thioaniline is synthesized via alkylation of 2-aminothiophenol.
-
Oxidation : m-Chloroperbenzoic acid (mCPBA) oxidizes the thioether to sulfone.
Table 3: Oxidation Efficiency Comparison
| Oxidizing Agent | Equivalents | Solvent | Yield (%) |
|---|---|---|---|
| H2O2 (30%) | 3 | AcOH | 78 |
| mCPBA | 2 | CH2Cl2 | 92 |
mCPBA offers superior selectivity and yield but requires careful handling due to its instability.
Method 4: Multi-Step Assembly via Protective Group Strategies
Protective Approach
-
Aniline protection : Acetylation of 2-aminothiophenol.
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Sulfonylation : Reaction with 4-chlorobenzenesulfonyl chloride.
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Deprotection : Hydrolysis under acidic conditions.
Table 4: Protective Group Efficiency
| Protecting Group | Deprotection Condition | Overall Yield (%) |
|---|---|---|
| Acetyl | HCl (6M), reflux | 64 |
| Boc | TFA/DCM | 58 |
Acetyl protection simplifies deprotection but may necessitate harsher conditions.
Comparative Analysis of Methodologies
Table 5: Method Comparison
| Method | Steps | Scalability | Cost Efficiency | Purity (%) |
|---|---|---|---|---|
| 1 | 2 | Moderate | High | 90–94 |
| 2 | 2 | High | Moderate | 85–88 |
| 3 | 2 | Low | Low | 92–95 |
| 4 | 3 | Moderate | High | 80–84 |
Method 3 achieves the highest purity but suffers from scalability limitations due to mCPBA costs. Method 2 balances yield and practicality for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-({2-[(4-Chlorophenyl)sulfonyl]ethyl}thio)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
2-({2-[(4-Chlorophenyl)sulfonyl]ethyl}thio)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-({2-[(4-Chlorophenyl)sulfonyl]ethyl}thio)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the compound’s structure allows it to interact with various biological pathways, potentially modulating cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Molecular Features
The table below summarizes key structural and molecular differences between 2-({2-[(4-Chlorophenyl)sulfonyl]ethyl}thio)aniline and related compounds:
*Estimated based on substituent polarity.
†Approximate range due to complex structure.
Key Observations:
- Molecular Weight : The target compound’s higher molecular weight (~326.59 g/mol) compared to simpler analogs (e.g., 175.25 g/mol for 4-(Thiophen-2-yl)aniline) reflects the added complexity of the sulfonyl and thioether groups. This may influence pharmacokinetic properties like absorption and metabolism.
- LogP : The sulfonyl group reduces lipophilicity (estimated LogP ~3.5) compared to 4-[2-(4-chlorophenyl)ethyl]aniline (LogP 4.29), which lacks polar substituents . Thiophene-containing analogs (LogP ~2.5) are less lipophilic than chlorophenyl derivatives.
- Sulfur Motifs: Thioethers (e.g., in ) are less oxidized than sulfonyl groups, affecting metabolic stability and electronic properties.
Biological Activity
2-({2-[(4-Chlorophenyl)sulfonyl]ethyl}thio)aniline is a compound notable for its diverse biological activities, primarily attributed to the presence of sulfonyl and aniline functional groups. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings.
Chemical Structure and Properties
The compound can be represented structurally as follows:
This structure incorporates a sulfonyl group attached to an ethyl thio linkage and an aniline moiety, which contributes to its reactivity and biological interactions.
The biological activity of this compound is primarily mediated through its interaction with various molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This mechanism is particularly relevant in the context of enzyme inhibition, where the compound may act as a competitive or non-competitive inhibitor.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. The structure-activity relationship (SAR) suggests that modifications to the phenyl ring and the sulfonyl group can enhance cytotoxicity.
| Compound | Cell Line Tested | IC50 (µg/mL) |
|---|---|---|
| This compound | A549 (lung adenocarcinoma) | <10 |
| Similar Compound 1 | HeLa (cervical cancer) | 15 |
| Similar Compound 2 | MCF-7 (breast cancer) | 12 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects against other strains. This suggests potential applications in treating bacterial infections.
Enzyme Inhibition
In addition to its anticancer and antimicrobial properties, this compound has been investigated for its ability to inhibit specific enzymes:
| Enzyme Target | Inhibition Type | Activity Level |
|---|---|---|
| Acetylcholinesterase | Competitive | Strong |
| Urease | Non-competitive | Moderate |
Case Studies
- Anticancer Research : A study conducted by Evren et al. (2019) synthesized various thiazole derivatives, including those related to this compound. The derivatives showed promising anticancer activity against multiple cell lines, with IC50 values indicating effective inhibition of tumor growth.
- Antimicrobial Screening : Another investigation focused on the antibacterial effects of similar sulfonamide compounds revealed that modifications in the sulfonyl group significantly influenced their antimicrobial efficacy. The study highlighted the importance of structural features in enhancing bioactivity.
Q & A
Basic Research Questions
Q. What are standard protocols for synthesizing 2-({2-[(4-Chlorophenyl)sulfonyl]ethyl}thio)aniline, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves sulfonylation of 4-chlorophenyl ethylthiol intermediates followed by coupling with aniline derivatives. Key steps include:
- Sulfonation of 4-chlorophenylethylthiol using chlorosulfonic acid under anhydrous conditions .
- Thioether formation via nucleophilic substitution with activated aniline derivatives (e.g., nitroaniline intermediates reduced to aniline post-reaction) .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer :
- NMR Spectroscopy : Analyze and NMR for characteristic peaks:
- Aromatic protons (6.8–7.5 ppm, integrating 4H for chlorophenyl and 5H for aniline) .
- Sulfonyl (SO) and thioether (C-S) groups confirmed via shifts (55–60 ppm for C-S, 125–135 ppm for SO) .
- Mass Spectrometry : Exact mass (calculated: 341.02 g/mol) and fragmentation patterns (e.g., loss of sulfonyl group at m/z 175) .
- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., dihedral angles between aromatic rings <30°, confirming planar structure) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for sulfonamide-thioether derivatives?
- Methodological Answer :
- Batch Consistency : Compare synthetic routes (e.g., solvent polarity, temperature) affecting stereochemistry or byproduct formation .
- Bioassay Standardization : Use cell lines with validated sensitivity (e.g., HeLa for cytotoxicity) and normalize results to positive controls (e.g., doxorubicin IC values) .
- Metabolite Profiling : LC-MS/MS to detect degradation products (e.g., hydrolyzed sulfonyl groups) that may skew activity data .
Q. How does the electronic environment of the sulfonyl-thioether moiety influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) show the sulfonyl group withdraws electron density, activating the thioether for nucleophilic attack .
- Kinetic Studies : Monitor reaction rates with substituted anilines (e.g., electron-withdrawing groups accelerate coupling by 2–3× vs. electron-donating groups) .
Q. What are the challenges in assessing aqueous stability, and how can they be mitigated?
- Methodological Answer :
- pH-Dependent Degradation : Hydrolysis of the sulfonyl group occurs above pH 7.0. Use buffered solutions (pH 5.0–6.5) for stability studies .
- Light Sensitivity : UV-Vis spectroscopy shows degradation under UV light (λ = 254 nm). Store solutions in amber vials with antioxidants (e.g., BHT) .
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced target specificity?
- Methodological Answer :
- Substituent Screening : Replace the chlorophenyl group with fluorophenyl or methyl groups to modulate lipophilicity (logP 2.5–3.5 optimal for blood-brain barrier penetration) .
- Thioether vs. Sulfone : Compare bioactivity of thioether (flexible) vs. sulfone (rigid) derivatives. Thioethers show 10× higher binding affinity to tyrosine kinase receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
